molecular formula C9H6FIN2 B8269563 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole

1-(4-Fluorophenyl)-4-iodo-1H-pyrazole

Cat. No.: B8269563
M. Wt: 288.06 g/mol
InChI Key: KIVSYNQKZHDCNY-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-iodo-1H-pyrazole is a heterocyclic compound that features both fluorine and iodine substituents on a pyrazole ring

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluoroaniline and 4-iodoacetophenone.

    Formation of Pyrazole Ring: The key step involves the cyclization of these starting materials to form the pyrazole ring. This can be achieved through a condensation reaction with hydrazine hydrate under acidic conditions.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetic acid, with heating to facilitate the cyclization process.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4-iodo-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents or organolithium reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the iodine substituent.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules. Palladium catalysts are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with phenylboronic acid would yield a biphenyl derivative.

Scientific Research Applications

1-(4-Fluorophenyl)-4-iodo-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and selectivity.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties. Fluorinated pyrazoles are known for their stability and potential use in organic electronics.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable tool for constructing diverse chemical libraries for screening in drug discovery.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine and iodine substituents can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-4-iodo-1H-pyrazole can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)-3-iodo-1H-pyrazole: This compound has a similar structure but with the iodine substituent at a different position on the pyrazole ring. This positional isomer may exhibit different reactivity and biological activity.

    1-(4-Fluorophenyl)-4-bromo-1H-pyrazole: Replacing the iodine with bromine can affect the compound’s reactivity and potential applications. Bromine is less reactive than iodine, which may influence the types of reactions the compound can undergo.

    1-(4-Fluorophenyl)-4-chloro-1H-pyrazole: Similarly, replacing iodine with chlorine can lead to differences in chemical behavior and applications. Chlorine is even less reactive than bromine, which may limit the compound’s use in certain reactions.

The uniqueness of this compound lies in its combination of fluorine and iodine substituents, which impart distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FIN2/c10-7-1-3-9(4-2-7)13-6-8(11)5-12-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVSYNQKZHDCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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